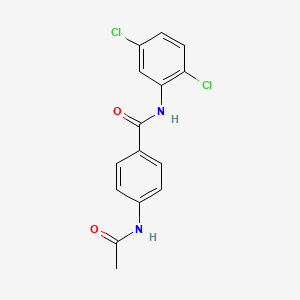

4-(acetylamino)-N-(2,5-dichlorophenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of chemicals known for their diverse biological activities, often explored for their potential in medicinal chemistry due to their interaction with biological targets. It's structurally related to benzamide derivatives, which have been studied extensively for their pharmacological properties.

Synthesis Analysis

The synthesis of related benzamide derivatives involves complex organic reactions, aiming to introduce functional groups that confer desired biological activities. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which share a structural motif with 4-(acetylamino)-N-(2,5-dichlorophenyl)benzamide, involves substituting the benzamide with a bulky moiety to increase activity, and introducing an alkyl or phenyl group at the nitrogen atom of benzamide to enhance activity further (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. For example, compounds like 4-Chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide were synthesized and characterized by spectroscopic techniques, with their structure confirmed by single crystal X-ray diffraction studies. Such structural analyses help understand the compound's interaction with biological targets (Geetha et al., 2019).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions that modify their properties and biological activities. For instance, the Bischler-Napieralski reaction has been used to cyclize N-(4-aryl-4-hydroxybutyl)benzamides to form 3-arylmethylidene-4,5-dihydro-3H-pyrroles, demonstrating the versatility of benzamide derivatives in chemical synthesis (Browne et al., 1981).

Scientific Research Applications

Modulation of Histone Acetylation

CI-994 is identified as a histone deacetylase (HDAC) inhibitor, causing histone hyperacetylation in living cells. This inhibition is mechanistically related to its antitumor activity, as observed in HCT-8 colon carcinoma cells, suggesting that CI-994's inhibition of HDAC could be an early and significant event in its antitumor action (Kraker et al., 2003).

Antitumor Activity

CI-994 has demonstrated antitumor activity across a variety of solid tumor models, including pancreatic ductal adenocarcinoma, colon adenocarcinoma, mammary adenocarcinoma, Dunning osteogenic sarcoma, and human prostate carcinoma LNCaP. Its activity in vivo mirrors that of its precursor, dinaline, with prolonged administration at lower doses being more effective than short-term therapy at higher doses (LoRusso et al., 2004).

Discovery of MGCD0103

Another compound, MGCD0103, an isotype-selective small molecule HDAC inhibitor, was discovered to selectively inhibit HDACs 1-3 and 11. It exhibits significant antitumor activity in vivo and has entered clinical trials, showcasing promise as an anticancer drug (Zhou et al., 2008).

Anticonvulsant Screening

Efforts to limit metabolic inactivation of Ameltolide®, leading to the production of 4-(acetylamino)-N-(2,6-dimethylphenyl)benzamide, led to the synthesis of analogs with anticonvulsant activities. These compounds were evaluated against pentylenetetrazole-induced seizures in rats, demonstrating the potential of such derivatives in epilepsy treatment (Afolabi & Okolie, 2013).

Novel Benzenesulfonamide Derivatives

The synthesis and biological evaluation of novel benzenesulfonamide derivatives have been explored for their potential in vitro antitumor activity against HepG2 and MCF-7 cell lines. These studies contribute to the understanding of how modifications in chemical structure can impact antitumor efficacy and selectivity (Fahim & Shalaby, 2019).

Anti-Tubercular Scaffold

The synthesis of novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide has shown promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. This research highlights the potential for developing new anti-tubercular agents based on the azetidinone backbone (Nimbalkar et al., 2018).

properties

IUPAC Name |

4-acetamido-N-(2,5-dichlorophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N2O2/c1-9(20)18-12-5-2-10(3-6-12)15(21)19-14-8-11(16)4-7-13(14)17/h2-8H,1H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDHHICALQQEUIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(acetylamino)-N-(2,5-dichlorophenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{3-(3-methylbut-2-en-1-yl)-1-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]piperidin-3-yl}methanol](/img/structure/B5507288.png)

![N-{3-[(2-furylmethyl)thio]propyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5507318.png)

![N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-methylpropanamide](/img/structure/B5507349.png)

![7-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5507356.png)

![7-(2-ethoxyethyl)-8-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5507365.png)

![(4-{5-[(methylthio)methyl]-2-furoyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5507368.png)

![{1-[(1-benzyl-1H-imidazol-2-yl)methyl]-3-ethylpiperidin-3-yl}methanol](/img/structure/B5507375.png)

![2-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B5507376.png)

![{[3-(ethoxycarbonyl)-2-phenyl-1-benzofuran-5-yl]oxy}acetic acid](/img/structure/B5507380.png)

![6-amino-4-benzyl-3-tert-butyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5507385.png)

![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5507394.png)